

An In-depth Technical Guide to 4-O- β -D-Galactopyranosyl-D-mannopyranose (Epilactose)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Bromopropyl)pyridine hydrobromide

Cat. No.: B030810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of the disaccharide 4-O- β -D-galactopyranosyl-D-mannopyranose.

It is important to address a point of clarification regarding the Chemical Abstracts Service (CAS) number. The topic of this guide is 4-O- β -D-galactopyranosyl-D-mannopyranose, which is correctly identified by CAS Number 20869-27-6.^{[1][2][3]} The initially provided CAS number, 41038-63-5, corresponds to a different chemical entity: **3-(3-Bromopropyl)pyridine Hydrobromide**, a heterocyclic compound used in the synthesis of thiophene and pyrrole derivatives.^{[4][5]} This guide will focus exclusively on the carbohydrate, 4-O- β -D-galactopyranosyl-D-mannopyranose, due to its significant interest in the fields of glycobiology, nutrition, and pharmaceutical sciences.

4-O- β -D-galactopyranosyl-D-mannopyranose, also known by the common synonym 2-epi-Lactose or simply epilactose, is a structural isomer of lactose.^{[1][2]} It consists of a galactose molecule linked to a mannose molecule via a β -1,4 glycosidic bond. This structural difference from lactose, where galactose is linked to glucose, has profound implications for its biological

activity and potential applications, particularly as a non-digestible prebiotic.[\[2\]](#) This guide will delve into the scientific underpinnings of this promising compound.

Physicochemical Properties

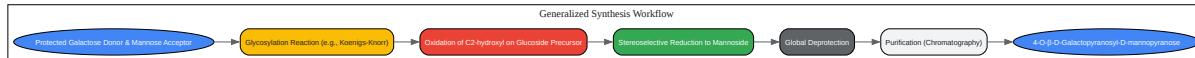
The fundamental physical and chemical characteristics of 4-O- β -D-galactopyranosyl-D-mannopyranose are crucial for its handling, formulation, and application in research and development. These properties are summarized in the table below.

Property	Value	References
CAS Number	20869-27-6	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[1] [2] [3]
Molecular Weight	342.30 g/mol	[1] [2] [3]
Appearance	White to off-white or beige powder	[2] [6]
Solubility	Soluble in water (49.00-51.00 mg/mL)	[2]
Melting Point	195 °C	[7]
Optical Activity	[α]/D 24.00 to 30.00° (c = 9.00-11.00 mg/mL in water)	[2]
Purity	≥98% (by HPLC)	[1] [2]

The compound exists as a stable solid at room temperature and is typically stored in a dry environment at 2-8°C for long-term preservation.[\[3\]](#)

Chemical Structure

The structure of 4-O- β -D-galactopyranosyl-D-mannopyranose is fundamental to its function. The diagram below illustrates the connectivity of the monosaccharide units.


Caption: Chemical structure of 4-O- β -D-galactopyranosyl-D-mannopyranose.

Synthesis and Manufacturing

The synthesis of β -D-mannopyranosides presents a significant challenge in carbohydrate chemistry due to the stereochemistry at the anomeric center. Direct glycosylation often favors the formation of the α -anomer. However, several strategies have been developed to achieve the desired β -linkage.

A common approach involves a multi-step process that starts with a more readily available sugar, such as a glucoside, and proceeds through an oxidation-reduction sequence. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, can also be adapted for the synthesis of β -mannosides using specific protecting groups and reaction conditions.[8]

The following diagram outlines a generalized workflow for the synthesis of a β -D-mannopyranoside, which can be adapted for the production of 4-O- β -D-galactopyranosyl-D-mannopyranose.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of β -D-mannopyranosides.

Experimental Protocol: A Representative Glycosylation Step

The following is a representative, generalized protocol for a key step in the synthesis of a disaccharide like epilactose, based on established principles of carbohydrate chemistry.[9]

- Preparation of the Glycosyl Donor and Acceptor:

- The galactose (donor) and mannose (acceptor) moieties are appropriately protected to ensure regioselective bond formation. This typically involves acetyl or benzyl protecting groups, with the hydroxyl group at the desired linkage position on the acceptor left unprotected.

- Coupling Reaction:
 - The protected mannose acceptor and a galactose donor with a suitable leaving group (e.g., a bromide) are dissolved in an aprotic solvent such as dichloromethane or chloroform.
 - A promoter, such as silver triflate or N-iodosuccinimide, is added to activate the glycosyl donor.
 - The reaction is stirred at a controlled temperature, often ranging from -78°C to room temperature, and monitored by thin-layer chromatography (TLC) until completion.
- Work-up and Purification:
 - The reaction mixture is quenched, filtered, and washed with aqueous solutions to remove the promoter and byproducts.
 - The organic layer is dried and concentrated under reduced pressure.
 - The resulting crude product is purified by column chromatography on silica gel to isolate the protected disaccharide.
- Deprotection:
 - The protecting groups are removed in a subsequent step. For example, acetyl groups can be removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol, while benzyl groups are typically removed by catalytic hydrogenation.
- Final Purification:
 - The deprotected disaccharide is purified by a final chromatographic step or by crystallization to yield the high-purity 4-O- β -D-galactopyranosyl-D-mannopyranose.

Spectroscopic and Analytical Data

The characterization and quality control of 4-O- β -D-galactopyranosyl-D-mannopyranose rely on a combination of spectroscopic and chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final product.^[2] A variety of column and mobile phase combinations can be used, often with refractive index (RI) or evaporative light scattering detection (ELSD).
- Gas Chromatography (GC): After derivatization to form volatile trimethylsilyl (TMS) ethers, GC can also be used for purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the disaccharide, confirming the identity of the monosaccharide units, the anomeric configuration (α or β), and the position of the glycosidic linkage.
- Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can be used to confirm its elemental composition.

Applications and Research Significance

The unique structure of 4-O- β -D-galactopyranosyl-D-mannopyranose makes it a compound of significant interest for various applications in research and development.

Prebiotic Potential

As a non-digestible epimer of lactose, a key application of this compound is in the study of its value as a prebiotic.^{[2][6]} Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. Research has suggested that epilactose can promote the absorption of intestinal minerals, particularly calcium.^[2] This makes it a valuable tool for investigating gut health and mineral metabolism.

Glycobiology Research

4-O- β -D-galactopyranosyl-D-mannopyranose serves as a valuable biochemical reagent in the field of glycobiology.^{[10][11]} This area of study focuses on the structure, synthesis, and biological roles of carbohydrates. The availability of pure disaccharides like epilactose is crucial for:

- Investigating the substrate specificity of enzymes involved in carbohydrate metabolism.
- Studying carbohydrate-protein interactions, such as those involving lectins.

- Serving as a standard for analytical method development.

Drug Development

In the context of drug development, the glycosylation of therapeutic molecules can significantly impact their solubility, stability, and pharmacokinetic properties.[\[12\]](#) While not a therapeutic agent itself, 4-O- β -D-galactopyranosyl-D-mannopyranose and similar sugars can be used in the development of glycosylated drug candidates. Research has shown that the addition of a galactose moiety can enhance the cytotoxic activity of certain anticancer compounds.[\[12\]](#)

Safety and Handling

For research and development purposes, 4-O- β -D-galactopyranosyl-D-mannopyranose is intended for laboratory use only.[\[1\]](#)[\[11\]](#) Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place.[\[3\]](#) For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-O- β -Galactopyranosyl-D-mannopyranose =98.0 HPLC 20869-27-6 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(3-Bromopropyl)pyridine Hydrobromide | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. 4-O- β -Galactopyranosyl-D-mannopyranoside | CymitQuimica [cymitquimica.com]
- 7. 4-O-(b-D-Galactopyranosyl)-D-mannopyranose | 20869-27-6 | OG04727 [biosynth.com]
- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and cytotoxic activity of 4-O- β -D-galactopyranosyl derivatives of phenolic acids esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-O- β -D-Galactopyranosyl-D-mannopyranose (Epilactose)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030810#cas-number-41038-63-5-physicochemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com